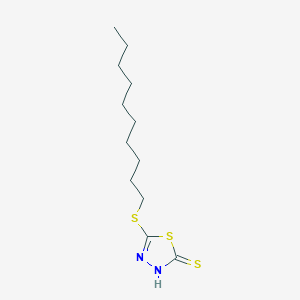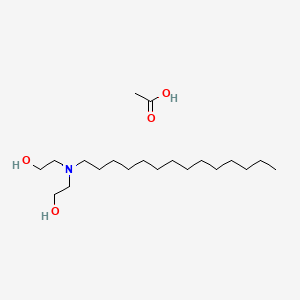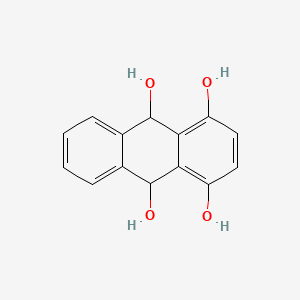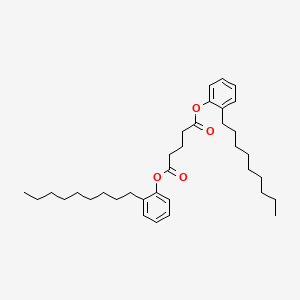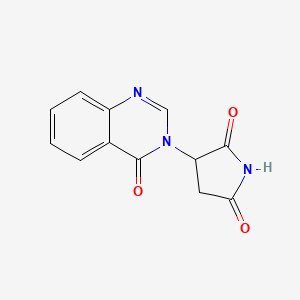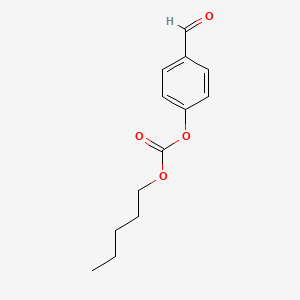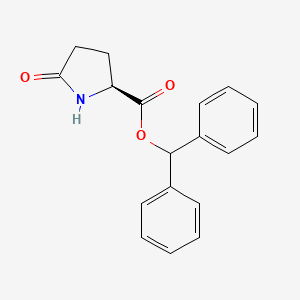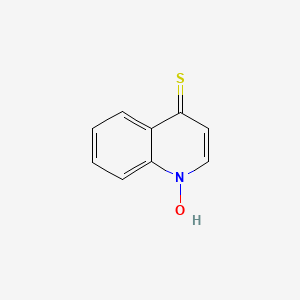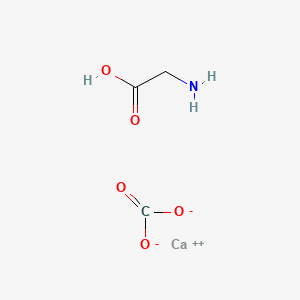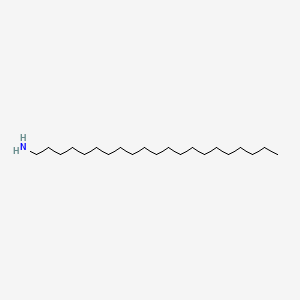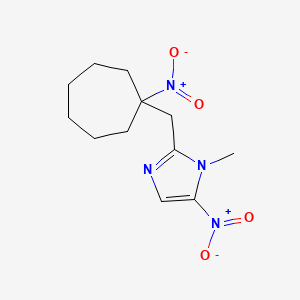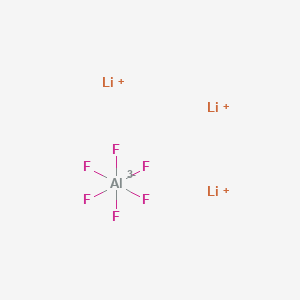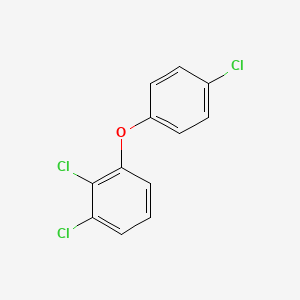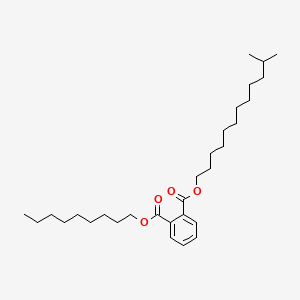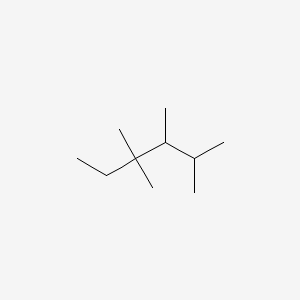
2,3,4,4-Tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetramethylhexane is a branched alkane with the molecular formula C₁₀H₂₂This compound is notable for its unique structure, which includes four methyl groups attached to a hexane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The use of zeolite-based catalysts is common in the petrochemical industry for the production of branched alkanes .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of haloalkanes.
Scientific Research Applications
2,3,4,4-Tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetramethylhexane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to changes in cellular function .
Comparison with Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
Comparison: 2,3,4,4-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For example, 2,2,4,4-Tetramethylhexane has a different arrangement of methyl groups, leading to variations in its steric hindrance and overall molecular shape .
Properties
CAS No. |
52897-12-8 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,4,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-10(5,6)9(4)8(2)3/h8-9H,7H2,1-6H3 |
InChI Key |
XDRDDPSGUQMOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


